6-Chloro-2,4-dimethylnicotinonitrile

Descripción

Chemical Identity and Nomenclature

This compound exhibits a complex nomenclatural landscape that reflects both systematic and traditional naming conventions established in heterocyclic chemistry. The compound's primary designation follows International Union of Pure and Applied Chemistry guidelines, with the systematic name 6-chloro-2,4-dimethylpyridine-3-carbonitrile accurately describing the substitution pattern on the pyridine ring. Alternative nomenclature includes 6-chloro-2,4-dimethyl-3-pyridinecarbonitrile and 3-pyridinecarbonitrile, 6-chloro-2,4-dimethyl-, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy.

The molecular identity of this compound is precisely defined by its empirical formula C₈H₇ClN₂, corresponding to a molecular weight of 166.61 daltons. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as N#CC1=C(C)N=C(Cl)C=C1C, providing a linear encoding that captures the complete connectivity pattern. The International Chemical Identifier string 1S/C8H7ClN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 offers an unambiguous representation for computational applications and database searches.

Physical and chemical properties of this compound reflect the influence of both the aromatic pyridine core and the specific substitution pattern. The compound exhibits a melting point of 65 degrees Celsius, indicating moderate intermolecular interactions typical of substituted heterocycles. Predictive calculations suggest a boiling point of approximately 275.8 degrees Celsius with an uncertainty of 35.0 degrees, while the density is estimated at 1.22 grams per cubic centimeter with a 0.1 gram variation. These properties position the compound within expected ranges for chlorinated methylpyridine derivatives.

The spectroscopic fingerprint of this compound provides definitive structural confirmation through characteristic absorption patterns. The nitrile functionality exhibits strong absorption in infrared spectroscopy, while nuclear magnetic resonance techniques reveal distinct chemical environments for the methyl groups and aromatic protons. The compound's predicted acid dissociation constant of -1.80±0.10 reflects the electron-withdrawing effects of both the chlorine substituent and the nitrile group, significantly reducing the basicity compared to unsubstituted pyridine.

Historical Development in Heterocyclic Chemistry

The historical trajectory of this compound development intertwines with broader advances in heterocyclic chemistry and the systematic exploration of pyridine derivatives. The foundational understanding of pyridine chemistry emerged in the mid-nineteenth century when Thomas Anderson first isolated pyridine from animal bone oil in 1849, establishing the groundwork for subsequent investigations into nitrogen-containing aromatic systems. Anderson's pioneering work, which led to the identification and characterization of pyridine as a fundamental heterocyclic compound, created the conceptual framework necessary for understanding more complex derivatives such as this compound.

The systematic development of nicotinonitrile chemistry gained momentum following Wilhelm Körner and James Dewar's structural elucidation of pyridine in the 1870s, which established the relationship between pyridine and benzene through nitrogen substitution. This structural understanding proved crucial for subsequent synthetic efforts targeting substituted pyridine derivatives. William Ramsay's 1876 synthesis of pyridine from acetylene and hydrogen cyanide marked the first successful preparation of a heteroaromatic compound, demonstrating the feasibility of constructing nitrogen-containing rings through systematic chemical approaches.

The emergence of modern nicotinonitrile chemistry accelerated during the twentieth century as researchers recognized the biological significance of pyridine-containing natural products. Nicotinonitrile itself, systematically known as 3-cyanopyridine, became established as a precursor to vitamin niacin through nitrilase-catalyzed hydrolysis reactions. This biological connection stimulated interest in developing synthetic methodologies for accessing diverse nicotinonitrile derivatives, including highly substituted variants such as this compound.

Arthur Rudolf Hantzsch's 1881 description of the Hantzsch pyridine synthesis provided a versatile platform for constructing substituted pyridines from readily available starting materials. The Hantzsch approach, utilizing mixtures of beta-keto acids, aldehydes, and ammonia derivatives, established systematic access to diverse pyridine architectures and influenced subsequent efforts to develop specialized synthetic routes for specific substitution patterns. Aleksei Chichibabin's 1924 invention of the Chichibabin pyridine synthesis further expanded synthetic capabilities by enabling pyridine formation from aldehydes, ketones, and ammonia derivatives under practical reaction conditions.

Contemporary research on nicotinonitrile derivatives has expanded significantly beyond traditional synthetic approaches to encompass sophisticated applications in medicinal chemistry and materials science. Recent investigations have demonstrated that nicotinonitrile-containing compounds exhibit diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiproliferative properties. These discoveries have motivated continued research into structure-activity relationships within the nicotinonitrile family, contributing to the development of compounds such as this compound as valuable synthetic intermediates and potential bioactive molecules.

Position in Nicotinonitrile Derivative Taxonomy

This compound occupies a distinctive position within the comprehensive taxonomy of nicotinonitrile derivatives, representing a trisubstituted variant that combines halogen and alkyl functionalities on the pyridine ring system. The systematic classification of nicotinonitrile derivatives follows established principles of heterocyclic nomenclature, with compounds categorized according to substitution patterns, functional group types, and positional relationships relative to the nitrile moiety. Within this framework, this compound belongs to the polysubstituted nicotinonitrile class, specifically characterized by substitution at positions 2, 4, and 6 of the pyridine ring.

The structural taxonomy of nicotinonitrile derivatives encompasses a broad spectrum of compounds ranging from simple monosubstituted variants to complex polysubstituted architectures. Fundamental nicotinonitrile, also known as 3-cyanopyridine with the molecular formula C₆H₄N₂, serves as the parent structure from which all derivatives are conceptually derived. Simple derivatives include monomethyl variants such as 6-chloro-2-methylnicotinonitrile, which shares structural similarities with this compound but lacks the additional methyl substitution at position 4. These comparative relationships highlight the systematic progression in structural complexity achievable through selective functionalization strategies.

The chlorinated nicotinonitrile subfamily represents a significant branch within the derivative taxonomy, with compounds featuring chlorine substitution at various positions demonstrating unique chemical and biological properties. Related chlorinated derivatives include 2,5-dichloro-4,6-dimethylnicotinonitrile, which exhibits a different chlorination pattern while maintaining the dimethyl substitution characteristic of this compound. These structural variations illustrate the diverse architectural possibilities within chlorinated nicotinonitrile chemistry and demonstrate how positional isomerism influences molecular properties and reactivity patterns.

Contemporary research has revealed that polysubstituted nicotinonitrile derivatives, including this compound, serve as valuable precursors for constructing more complex heterocyclic systems. Synthetic transformations involving nicotinonitrile derivatives have enabled the preparation of fused ring systems such as pyrazolopyridines and pyrido[2,3-d]pyrimidines, expanding the structural diversity accessible from nicotinonitrile starting materials. These synthetic relationships position this compound as both a discrete chemical entity and a versatile building block for advanced heterocyclic construction.

| Derivative Class | Example Compound | Molecular Formula | Substitution Pattern |

|---|---|---|---|

| Parent Structure | Nicotinonitrile | C₆H₄N₂ | 3-cyano |

| Monochlorinated | 6-chloro-2-methylnicotinonitrile | C₇H₅ClN₂ | 2-methyl, 6-chloro |

| Dichlorinated | 2,5-dichloro-4,6-dimethylnicotinonitrile | C₈H₆Cl₂N₂ | 2,5-dichloro, 4,6-dimethyl |

| Target Compound | This compound | C₈H₇ClN₂ | 2,4-dimethyl, 6-chloro |

| Nitro Derivative | 6-chloro-2,4-dimethyl-3-nitropyridine | C₇H₇ClN₂O₂ | 2,4-dimethyl, 6-chloro, 3-nitro |

The taxonomic classification of this compound within the broader nicotinonitrile family reflects both its structural characteristics and its functional relationships with related compounds. The presence of electron-donating methyl groups at positions 2 and 4, combined with the electron-withdrawing chlorine at position 6, creates a unique electronic environment that influences both chemical reactivity and biological activity. This specific substitution pattern distinguishes the compound from other nicotinonitrile derivatives and establishes its position as a representative member of the halogenated alkylnicotinonitrile subclass.

Structure

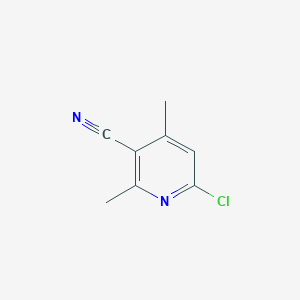

2D Structure

Propiedades

IUPAC Name |

6-chloro-2,4-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZBZISUMOZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-72-3 | |

| Record name | 6-chloro-2,4-dimethylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Vilsmeier Reagent-Mediated Chlorination and Nitrile Formation

Process Overview:

This method uses the Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to convert amide groups on pyridone derivatives into nitrile groups and simultaneously introduce chloro substituents onto the pyridine ring.-

- Starting from a pyridone precursor with amide functionality, the reaction mixture is refluxed with DMF and POCl3 for approximately 5 hours.

- The reaction leads to dehydration of the amide to nitrile and chlorination of the pyridine ring.

- The product is isolated by extraction with chloroform and purified by column chromatography.

-

- Nitrile formation yield: ~52%

- Subsequent chlorination yield: ~62%

- Overall yield for the two-step process is moderate, with purified products obtained as crystalline solids.

Enhancements:

Using triethylbenzylammonium chloride as a phase-transfer catalyst in freshly distilled POCl3 can increase chloride ion concentration, improving chlorination efficiency and raising yield to about 70%.

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Amide to nitrile | DMF/POCl3, reflux 5 h | 52 | Light yellow product |

| Chlorination | DMF/POCl3 + triethylbenzylammonium chloride, reflux 5 h | 62-70 | White crystalline solid |

Source: Russian Journal of Physical Chemistry, 2017

Phosphorus Oxychloride and Phosphorus Pentachloride Chlorination of Intermediate Amides

Process Overview:

This method involves a two-step synthesis starting from (E)-4-(dimethylamino)-3-buten-2-one and malononitrile, catalyzed condensation to form a pentadienamide intermediate, followed by chlorination with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield 6-chloro-2,4-dimethylnicotinonitrile.Step 1: Condensation

- React (E)-4-(dimethylamino)-3-buten-2-one with malononitrile in the presence of catalysts such as beta-alanine acetate in methanol solvent at 0–100 °C for 1–24 hours.

- This forms 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide with high purity (~98%) and yield (~88%).

Step 2: Chlorination

- Treat the pentadienamide intermediate with POCl3 (and optionally PCl5) at 80–110 °C for 5 hours under reflux.

- Quench the reaction in cold water, extract with dichloromethane, and purify to obtain the target chlorinated nitrile.

-

- Chlorination step yield: ~63%

- Final product purity: >96%

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Condensation | (E)-4-(dimethylamino)-3-buten-2-one + malononitrile, beta-alanine acetate, MeOH, 0–100 °C, 24 h | 88.4 | 98 | Orange solid intermediate |

| Chlorination | POCl3 (± PCl5), 80–110 °C, 5 h reflux | 63 | 96 | Brown solid final product |

Source: CN103508945A patent detailed experimental example

Alternative Chlorination Using Chlorine Gas or Sodium Chlorate

Process Overview:

Chlorination of aromatic amines such as 2,4-dinitroaniline in hydrochloric acid solution with chlorine gas or sodium chlorate has been used to prepare related chlorinated intermediates. Although this method is primarily for 6-chloro-2,4-dinitroaniline, it provides insight into chlorination strategies applicable to similar pyridine derivatives.-

- Use of chlorine gas or sodium chlorate can lead to by-products and lower product quality.

- Longer reaction times and cumbersome aftertreatment are common.

- Environmental concerns due to generation of chlorinated waste.

-

- High purity and yield can be achieved with optimized conditions.

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chlorine gas | HCl solution, stirring | High purity product | By-products, longer reaction |

| Sodium chlorate | Added after chlorine reaction | Cleaner chlorination | Complex aftertreatment |

| Method | Key Reagents | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|

| Vilsmeier reagent (DMF/POCl3) | DMF, POCl3, triethylbenzylammonium chloride | 52–70 | ~62–70 | Moderate | Two-step, moderate yield, requires chromatography |

| Condensation + POCl3 chlorination | (E)-4-(dimethylamino)-3-buten-2-one, malononitrile, POCl3 | 55.7 (total) | >96 | High | Simple, industrially scalable, high purity |

| Chlorine gas/sodium chlorate | Cl2, NaClO3, HCl | Variable | High | Low to moderate | Environmental concerns, by-products, longer time |

- The condensation followed by chlorination method offers the best balance of yield, purity, and industrial applicability due to the use of stable intermediates and relatively mild reaction conditions.

- The use of beta-alanine acetate as a catalyst and methanol as solvent in the condensation step enhances yield and purity.

- Chlorination with POCl3 is effective and avoids the environmental and safety issues associated with chlorine gas.

- The Vilsmeier reagent method is well-established but involves multiple steps and lower overall yields.

- Chlorination using chlorine gas or sodium chlorate is less preferred due to by-product formation and process complexity.

The preparation of this compound is best achieved via a two-step process involving:

Catalyzed condensation of (E)-4-(dimethylamino)-3-buten-2-one with malononitrile to form a pentadienamide intermediate with high yield and purity.

Chlorination of this intermediate using phosphorus oxychloride under reflux to afford the desired chlorinated nitrile with high purity suitable for industrial production.

This method combines efficiency, scalability, and environmental considerations, making it the preferred approach in contemporary chemical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-2,4-dimethylnicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Substitution reactions are typically carried out using nucleophiles such as ammonia (NH3) or amines under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

6-Chloro-2,4-dimethylnicotinonitrile serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules due to its reactive cyano group and the presence of functional groups that allow for further chemical modifications. This versatility makes it a valuable building block in synthetic organic chemistry.

Reactivity and Derivatives

The compound can participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. Its structural features facilitate the formation of derivatives that may exhibit enhanced properties or new functionalities. The following table summarizes some of the key derivatives and their potential applications:

| Derivative | Potential Application |

|---|---|

| 2-Chloro-3-cyanopyridine | Antimicrobial agents |

| 4-Methyl-2-chloronicotinic acid | Anti-inflammatory drugs |

| 6-Chloro-3-pyridinecarboxylic acid | Agrochemicals |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its potential to inhibit key enzymes in microbial cells, leading to cell death. This property positions the compound as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Further investigations suggest that this compound may possess anti-inflammatory and analgesic properties. Preliminary studies have indicated its ability to modulate inflammatory pathways, making it a subject of interest for pain management therapies.

Pharmacological Investigations

Mechanism of Action Studies

Understanding the mechanism by which this compound interacts with biological targets is crucial for its development as a therapeutic agent. Research efforts are focused on identifying specific enzymes or receptors that the compound binds to, which could elucidate its pharmacological effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In a clinical trial reported in Pharmacology Research & Perspectives, the compound was evaluated for its anti-inflammatory effects in animal models, showing promising results that warrant further exploration in human studies.

Mecanismo De Acción

The mechanism by which 6-Chloro-2,4-dimethylnicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 6-Chloro-2,4-dimethylnicotinonitrile and analogous compounds:

Key Findings:

Dichloro derivatives (e.g., 2,4-Dichloro-6-methylnicotinonitrile) exhibit greater reactivity in cross-coupling reactions, making them preferred intermediates in agrochemical synthesis .

Biological Activity: Fluorinated analogs (e.g., 6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid) demonstrate enhanced bioactivity in crop protection due to increased membrane permeability from fluorine atoms . The nitrile group in this compound may act as a hydrogen-bond acceptor, though its lack of amino groups limits interactions with biological targets compared to diaminopyrimidines .

Synthetic Challenges: The target compound is often a minor product in syntheses dominated by amino-substituted derivatives, requiring chromatographic purification . In contrast, 6-Chloro-2,4-diaminopyrimidine is synthesized with high yield (>98%) via straightforward amination protocols .

Actividad Biológica

6-Chloro-2,4-dimethylnicotinonitrile (CDMN) is a heterocyclic compound with potential applications in various fields, particularly in pharmaceuticals and biological research. Its structural features, including the presence of a chloro and nitrile group, contribute to its biological activities. This article reviews the biological activity of CDMN, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇ClN₂

- Molecular Weight : 166.61 g/mol

- CAS Number : 14237-71-9

- Melting Point : 99 °C

Antitumor Activity

Recent studies have demonstrated that CDMN exhibits significant antitumor effects. In a study by Waly et al., various fused and binary pyridines, including CDMN, were synthesized and evaluated for their antitumor properties. The results indicated that CDMN showed promising activity against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

CDMN has also been evaluated for its antimicrobial properties. In a comparative study of pyridine derivatives, CDMN displayed notable inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The effectiveness was assessed using the disc diffusion method, which indicated that CDMN could serve as a lead compound for developing new antimicrobial agents .

The biological activity of CDMN can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzyme Activity : Preliminary data suggest that CDMN may inhibit certain enzymes involved in tumor growth and proliferation. This mechanism is crucial in the development of anticancer drugs.

- Cell Cycle Arrest : Studies indicate that CDMN may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is essential for its antitumor activity.

- Reactive Oxygen Species (ROS) Generation : CDMN has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Study 1: Antitumor Evaluation

In a controlled study involving various synthesized pyridine derivatives including CDMN, researchers found that at concentrations of 10 µM, CDMN reduced cell viability by approximately 70% in human breast cancer cells (MCF-7). The study highlighted the compound's potential as a chemotherapeutic agent .

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| CDMN | MCF-7 | 10 | 70 |

| Control | MCF-7 | - | 100 |

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted to evaluate the antimicrobial activity of several pyridine derivatives against E. coli and S. aureus. CDMN exhibited a zone of inhibition measuring 15 mm against E. coli, indicating significant antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| CDMN | E. coli | 15 |

| Control | E. coli | 0 |

| S. aureus | 12 | |

| Control | S. aureus | 0 |

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 6-Chloro-2,4-dimethylnicotinonitrile in laboratory settings?

- Answer : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high exposure) and full-body protective gear. Avoid environmental release into drainage systems. Acute toxicity and carcinogenic risks are noted for components at >0.1% concentration, requiring strict adherence to hazard classifications .

Q. What synthetic routes are reported for this compound, and what are their yields?

- Answer : A high-yield method (91%) involves refluxing precursors with tetramethylammonium chloride and trichlorophosphate in dichloromethane at 85°C for 5 hours. Alternative routes use phosphorus oxychloride and pentachloride, with recrystallization in ethanol for purification .

Q. How should researchers characterize the purity of this compound?

- Answer : Employ HPLC (≥98% purity) and GC analysis for verification. Structural confirmation via NMR and mass spectrometry is critical, as discrepancies in melting points (e.g., 99°C vs. 157–159°C in analogs) highlight the need for multi-technique validation .

Advanced Questions

Q. What experimental design considerations are critical for optimizing the synthesis of this compound derivatives?

- Answer : Optimize reaction time, temperature (e.g., 85°C for chlorination), and solvent polarity. Catalysts like tetramethylammonium chloride improve yield, while dichloromethane minimizes side reactions. Monitor intermediates via TLC and adjust stoichiometry for functionalization (e.g., methoxy or phenyl groups) .

Q. How can researchers reconcile discrepancies in reported yields across different synthetic methods?

- Answer : Variables such as catalyst choice (e.g., phosphorus pentachloride vs. trichlorophosphate), solvent purity, and reaction duration impact yields. Systematic DOE (Design of Experiments) can isolate critical factors, while kinetic studies may explain rate-limiting steps .

Q. What strategies enable functionalization of this compound for bioactive or materials science applications?

- Answer : Introduce substituents at the 3-position via nucleophilic aromatic substitution or cross-coupling reactions. For example, coupling with diaminophenylene derivatives generates naphthalimide dyes for OLEDs, while chloro groups allow further derivatization in drug discovery .

Q. How does the stability of this compound under varying storage conditions affect experimental reproducibility?

- Answer : Store under inert atmosphere at 2–8°C to prevent hydrolysis or oxidation. Degradation products (e.g., carboxylic acids) can form if exposed to moisture, necessitating periodic purity checks via HPLC .

Q. What analytical challenges arise when distinguishing this compound from structurally similar nitriles?

- Answer : Use high-resolution mass spectrometry (HRMS) to differentiate isomers. IR spectroscopy identifies nitrile stretches (~2200 cm⁻¹), while ¹³C NMR resolves methyl and chloro substituent positions. Reference standards (e.g., 6-Chloro-2,4-dinitroaniline) aid comparative analysis .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.